
6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of 3,2’-pyrrolidinyl-spirooxindoles, which may be related to the compound , has been achieved through a base-mediated diastereoselective [4 + 1] cycloaddition of ortho-tosylaminophenyl-substituted p-QMs with 3-chlorooxindoles . This reaction yields the desired compounds in high yields with high diastereoselectivity through a domino 1,6-addition/cyclization sequence .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes significantly to its molecular structure . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The formation of different 3,2’-pyrrolidinyl-spirooxindoles and its 6-/7-membered analogs has been achieved using an intramolecular cyclization via an oxidative C–H/N–H bond coupling procedure in the presence of an iodide/H2O2 as a catalytic system .Mechanism of Action
While the specific mechanism of action for “6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile” is not mentioned in the retrieved papers, compounds with a pyrrolidine ring have been found to have various biological activities . For example, docking analyses have suggested binding to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism of action underlying the anticancer activity of some compounds .
Future Directions
The synthesis of compounds with a pyrrolidine ring, such as “6-(2-Pyrrolidinyl)-3-pyridinecarbonitrile”, continues to be an active research field . Future directions may include the development of novel synthetic procedures and the design of new pyrrolidine compounds with different biological profiles .
properties
CAS RN |
1256785-39-3 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.219 |
IUPAC Name |
6-pyrrolidin-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-8-3-4-10(13-7-8)9-2-1-5-12-9/h3-4,7,9,12H,1-2,5H2 |
InChI Key |
JWKZHLQOGHDSTJ-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



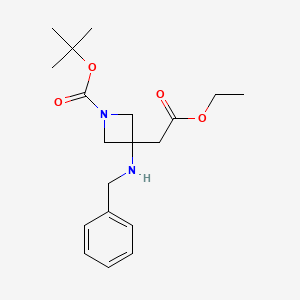
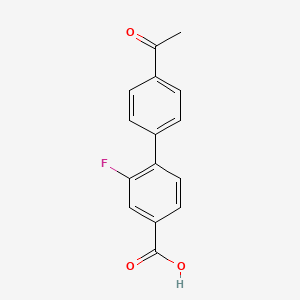
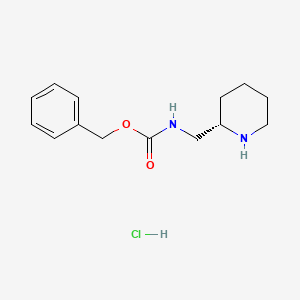
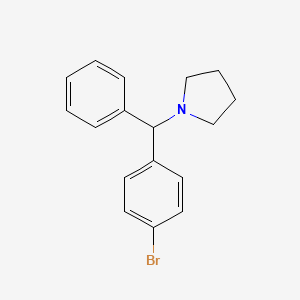


![(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B567733.png)
![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, hydrochloride, hydrate (1:1:2), (1S,3S,5S)-](/img/structure/B567735.png)
![Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B567739.png)
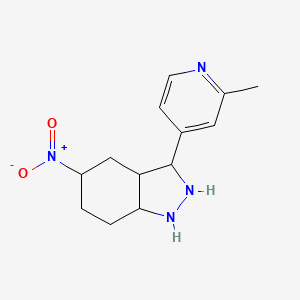
![6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B567741.png)

![1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567743.png)
